Trilinolenin
Trilinolenin
1,2,3-Tri-α-linolenoyl glycerol is a polyunsaturated triacylglycerol with α-linolenoyl (18:3) side-chains attached at the C-1, C-2, and C-3 positions that is useful in lipid research.
TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)), also known as 1, 2, 3-tri-(9Z, 12Z, 15Z)-octadecatrienoylglycerol or tag(18:3/18:3/18:3), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) is considered to be a triradylglycerol lipid molecule. TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) is primarily located in the membrane (predicted from logP) and adiposome. In humans, TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) pathway.
1,2,3-trilinolenoylglycerol is a triglyceride formed by acylation of the three hydroxy groups of glycerol with linolenic acid. It derives from an alpha-linolenic acid.
TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)), also known as 1, 2, 3-tri-(9Z, 12Z, 15Z)-octadecatrienoylglycerol or tag(18:3/18:3/18:3), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) is considered to be a triradylglycerol lipid molecule. TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) is primarily located in the membrane (predicted from logP) and adiposome. In humans, TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) pathway.
1,2,3-trilinolenoylglycerol is a triglyceride formed by acylation of the three hydroxy groups of glycerol with linolenic acid. It derives from an alpha-linolenic acid.
Brand Name:
Vulcanchem
CAS No.:
14465-68-0
VCID:
VC20875144
InChI:
InChI=1S/C57H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,54H,4-6,13-15,22-24,31-53H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-
SMILES:
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC
Molecular Formula:
C57H92O6
Molecular Weight:
873.3 g/mol
Trilinolenin
CAS No.: 14465-68-0
Cat. No.: VC20875144
Molecular Formula: C57H92O6
Molecular Weight: 873.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2,3-Tri-α-linolenoyl glycerol is a polyunsaturated triacylglycerol with α-linolenoyl (18:3) side-chains attached at the C-1, C-2, and C-3 positions that is useful in lipid research. TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)), also known as 1, 2, 3-tri-(9Z, 12Z, 15Z)-octadecatrienoylglycerol or tag(18:3/18:3/18:3), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) is considered to be a triradylglycerol lipid molecule. TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) is primarily located in the membrane (predicted from logP) and adiposome. In humans, TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)/18:3(9Z, 12Z, 15Z)) pathway. 1,2,3-trilinolenoylglycerol is a triglyceride formed by acylation of the three hydroxy groups of glycerol with linolenic acid. It derives from an alpha-linolenic acid. |
|---|---|
| CAS No. | 14465-68-0 |
| Molecular Formula | C57H92O6 |
| Molecular Weight | 873.3 g/mol |
| IUPAC Name | 2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
| Standard InChI | InChI=1S/C57H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,54H,4-6,13-15,22-24,31-53H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27- |
| Standard InChI Key | UBEIMDKGOYBUKT-FLIQGJDUSA-N |
| Isomeric SMILES | CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
| SMILES | CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
| Canonical SMILES | CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCC=CCC=CCC |
| Appearance | Assay:>98%A solution in ethanol |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator